molecular formula C18H33N5O4 B1448937 (2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide CAS No. 137359-89-8

(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B1448937
CAS No.: 137359-89-8
M. Wt: 383.5 g/mol
InChI Key: QZQBDQTYFDOVNN-SOUVJXGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) is a modified fragment derived from the melanocyte-stimulating hormone family. This peptide is a specific sequence derived from alpha-Melanocyte Stimulating Hormone with modifications at positions 11 and 13. It is known for its role in various biological processes, including pigmentation and anti-inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the chain.

    Repetition: Steps 1 and 2 are repeated until the desired sequence is achieved.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification methods ensures the production of high-quality peptides suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) can undergo various chemical reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride.

    Substitution Reagents: Such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds .

Scientific Research Applications

Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fragments of the melanocyte-stimulating hormone family, such as:

  • Acetyl-(D-Lys11)-alpha-Melanocyte Stimulating Hormone (11-13)
  • Acetyl-(D-Phe7)-alpha-Melanocyte Stimulating Hormone (6-13)

Uniqueness

Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) is unique due to its specific modifications at positions 11 and 13, which confer distinct biological properties. These modifications enhance its stability and specificity for melanocortin receptors, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N5O4/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQBDQTYFDOVNN-SOUVJXGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Reactant of Route 2
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Reactant of Route 3
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Reactant of Route 4
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Reactant of Route 5
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Reactant of Route 6
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

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